molecular formula C15H13FN2OS2 B2923698 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1326861-48-6

2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2923698
CAS No.: 1326861-48-6
M. Wt: 320.4
InChI Key: DPMSCDJMGWABEP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 3: 2-Fluorobenzyl substituent, introducing an electron-withdrawing fluorine atom that may enhance binding affinity to biological targets.
  • Core structure: Fully aromatic thieno[3,2-d]pyrimidin-4-one, providing rigidity for target interactions.

Properties

IUPAC Name

2-ethylsulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS2/c1-2-20-15-17-12-7-8-21-13(12)14(19)18(15)9-10-5-3-4-6-11(10)16/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMSCDJMGWABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Ethylsulfanyl Group: This step may involve nucleophilic substitution reactions where an ethylsulfanyl group is introduced to the core structure.

    Attachment of the 2-Fluorophenylmethyl Group: This can be done through alkylation reactions using 2-fluorobenzyl halides under basic conditions.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical agent due to its unique structure.

    Biological Studies: Investigation of its biological activity, such as enzyme inhibition or receptor binding.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and sulfur atoms could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Compound A : 2-[(2-Fluorophenyl)Methylsulfanyl]-3-(4-Methylphenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-One
  • Key differences :
    • Position 3: 4-Methylphenyl (electron-donating methyl vs. 2-fluorobenzyl).
    • Core: 6,7-Dihydro (partial saturation) increases conformational flexibility.
  • Implications : Reduced aromaticity may lower binding affinity compared to the fully aromatic target compound.
Compound B : 3-Allyl-2-(Benzylsulfanyl)-5-(4-Fluorophenyl)Thieno[2,3-d]Pyrimidin-4(3H)-One
  • Key differences :
    • Position 3: Allyl group (reactive double bond) instead of 2-fluorobenzyl.
    • Position 5: 4-Fluorophenyl adds steric bulk.
  • Implications : Allyl substituent may increase metabolic instability due to oxidation susceptibility.

Substituent Variations at Position 2

Compound C : 3-Ethyl-2-{[2-(4-Fluorophenyl)-2-Oxoethyl]Sulfanyl}-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One
  • Key differences :
    • Position 2: Oxoethyl linker introduces a ketone group.
    • Additional substituents: 5,6-Dimethyl groups enhance steric hindrance.
  • Implications : Ketone functionality may improve solubility but reduce membrane permeability.
Compound D : 2-[(3-Chlorophenyl)Methylsulfanyl]-3-Ethyl-5,6-Dimethylthieno[2,3-d]Pyrimidin-4-One
  • Key differences :
    • Position 2: 3-Chlorobenzylsulfanyl (electron-withdrawing Cl vs. ethylsulfanyl).
  • Implications : Chlorine’s larger atomic radius and electronegativity may alter target selectivity.

Core Modifications and Fused Rings

Compound E : 2-{[2-(Azepan-1-yl)-2-Oxoethyl]Sulfanyl}-3-[(4-Fluorophenyl)Methyl]Pyrido[3',2':4,5]Thieno[3,2-d]Pyrimidin-4(3H)-One
  • Key differences: Core: Pyrido-thieno[3,2-d]pyrimidinone fusion expands π-conjugation. Position 2: Azepane-oxoethyl group introduces a seven-membered ring.
  • Implications : Extended conjugation may enhance binding to planar enzyme active sites.
Compound F : 2-(Ethylsulfanyl)-3-(4-Methoxyphenyl)-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-4-One
  • Key differences :
    • Core: Cyclopenta ring fusion increases saturation and rigidity.
    • Position 3: 4-Methoxyphenyl (electron-donating vs. 2-fluorobenzyl).
  • Implications : Methoxy group may improve solubility but reduce target affinity.

Comparative Data Table

Compound Position 2 Substituent Position 3 Substituent Core Structure Notable Properties/Activities
Target Compound Ethylsulfanyl 2-Fluorobenzyl Thieno[3,2-d]pyrimidin-4-one High lipophilicity, potential TRPA1 inhibition
Compound A 2-Fluorobenzylsulfanyl 4-Methylphenyl 6,7-Dihydrothieno[3,2-d] Increased flexibility, reduced activity
Compound C Oxoethylsulfanyl 4-Fluorophenyl (via oxoethyl) Thieno[2,3-d] Improved solubility, steric hindrance
Compound E Azepane-oxoethylsulfanyl 4-Fluorobenzyl Pyrido-thieno[3,2-d] Enhanced π-conjugation, target selectivity
Compound F Ethylsulfanyl 4-Methoxyphenyl Cyclopenta-thieno[2,3-d] High rigidity, moderate solubility

Structure-Activity Relationship (SAR) Analysis

  • Electron-Withdrawing Groups : Fluorine at position 3 (target compound) enhances binding to targets like TRPA1 compared to electron-donating groups (e.g., methoxy in Compound F).
  • Sulfanyl Linkers : Ethylsulfanyl (target) balances lipophilicity and stability, whereas benzylsulfanyl (Compound B) increases metabolic lability.
  • Core Rigidity : Fully aromatic cores (target) favor target interactions, while saturated rings (Compound A) reduce potency.

Biological Activity

The compound 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula for 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is C13H12FN2OSC_{13}H_{12}FN_2OS. The structure features a thieno[3,2-d]pyrimidin-4-one core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₂OS
Molecular Weight254.31 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant antitumor activity. For instance, a study evaluated various thieno[3,2-d]pyrimidine derivatives against several cancer cell lines. The compound demonstrated promising inhibitory effects on cell proliferation, particularly in non-small cell lung cancer (NSCLC) models.

  • In vitro Assays : The compound was tested using the MTT assay against cell lines such as A549 and NCI-H1975. Results showed an IC50 value of approximately 13 nM, indicating potent activity against the epidermal growth factor receptor (EGFR) mutations commonly associated with NSCLC .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. In vitro studies revealed that these compounds exhibited significant antibacterial and antimycobacterial activity.

  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined against various bacterial strains including Escherichia coli and Staphylococcus aureus. Notably, compounds with specific substituents at the 3-position of the thienopyrimidine ring showed enhanced activity .

Structure-Activity Relationship (SAR)

The biological activity of 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can be attributed to its unique structural features. The presence of the ethylsulfanyl group is essential for its efficacy in both antitumor and antimicrobial contexts.

  • Key Findings :
    • Substituents at the 2-position significantly influence the biological activity.
    • The fluorophenyl group enhances binding affinity to target enzymes .

Case Studies

  • Antitumor Efficacy in NSCLC :
    • A clinical study highlighted the effectiveness of thienopyrimidine derivatives in patients with EGFR mutations. Patients treated with compounds similar to 2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one showed a marked reduction in tumor size after a regimen involving these agents .
  • Antimicrobial Trials :
    • In another study focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis. Compounds demonstrated significant bactericidal effects with low toxicity profiles .

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